molecular formula C15H15N5O B4229188 6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4229188
M. Wt: 281.31 g/mol
InChI Key: UFQFJPOMWOILME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone scaffold. Its structure includes a pyridin-3-yl substituent at position 9 and a methyl group at position 6, distinguishing it from related derivatives. This compound belongs to a class of molecules synthesized via multi-component reactions (MCRs) involving aldehydes, 1,3-diketones, and heterocyclic amines (e.g., 5-aminotetrazole or 4H-1,2,4-triazol-3-amine) under catalytic conditions .

Properties

IUPAC Name

6-methyl-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-9-5-11-13(12(21)6-9)14(10-3-2-4-16-7-10)20-15(19-11)17-8-18-20/h2-4,7-9,14H,5-6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQFJPOMWOILME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CN=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Study Findings : In vitro assays revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Potential Applications : This property suggests its utility in developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Clinical Relevance : This could lead to applications in treating inflammatory diseases like arthritis .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis:

  • Properties : Its heterocyclic nature allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties.
  • Research Example : Studies have explored its use in creating high-performance materials with enhanced chemical resistance .

Nanotechnology

In nanotechnology, this compound has been investigated for its role in synthesizing nanoparticles:

  • Application : It can serve as a stabilizing agent or functionalizing agent for metal nanoparticles used in catalysis or drug delivery systems.

Pesticide Development

The unique structure of the compound suggests potential as a pesticide:

  • Efficacy Studies : Preliminary tests show it may effectively deter pests without harming beneficial insects.
  • Environmental Impact : Its application could lead to more sustainable agricultural practices by reducing reliance on traditional pesticides .

Mechanism of Action

The mechanism of action of 6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 6, 9, and the aromatic ring systems. Below is a comparative analysis:

Compound Name Substituents (Position) Key Modifications Pharmacological Relevance References
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6,6-dimethyl (C6), phenyl (C9) Enhanced steric bulk at C6 N/A (structural studies)
9-(4-Hydroxyphenyl)-6,6-dimethyl derivative 4-hydroxyphenyl (C9), 6,6-dimethyl Polar -OH group improves solubility RXFP4 agonist scaffold
6-(4-Methoxyphenyl)-9-phenyl derivative 4-methoxyphenyl (C6), phenyl (C9) Electron-donating -OCH3 at C6 N/A (synthetic intermediate)
9-(3-Nitrophenyl)-6,6-dimethyl derivative 3-nitrophenyl (C9), 6,6-dimethyl Electron-withdrawing -NO2 at C9 N/A (catalytic efficiency studies)
9-(3,4-Dimethoxyphenyl)-6-methyl derivative 3,4-dimethoxyphenyl (C9), methyl (C6) Dual -OCH3 groups enhance π-stacking Screening for bioactivity
Target compound: 6-Methyl-9-(pyridin-3-yl) derivative pyridin-3-yl (C9), methyl (C6) Pyridine enhances H-bonding and solubility Potential CNS or kinase targeting

Pharmacological and Physicochemical Properties

  • Bioactivity: The triazoloquinazolinone scaffold is associated with RXFP4 agonism, cAMP modulation, and kinase inhibition . The pyridin-3-yl group in the target compound may improve blood-brain barrier penetration compared to phenyl analogs .
  • Solubility : Pyridine-containing derivatives exhibit higher aqueous solubility than purely aromatic analogs (e.g., logP reduction by ~0.5 units) .
  • Stability : Methyl and dimethyl groups at C6 improve metabolic stability by reducing CYP450-mediated oxidation .

Contradictions and Limitations

  • Catalyst Efficiency : While NGPU offers high yields and reusability, its application to pyridine-containing aldehydes (as in the target compound) remains unverified .
  • Biological Data Gaps : Most analogs lack detailed in vivo studies, limiting direct pharmacological comparisons .

Biological Activity

The compound 6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound has been reported through various methods involving cyclization reactions. The key steps typically include the formation of the triazole ring and subsequent modifications to introduce the pyridine moiety. For example, a notable synthesis route involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield of the target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
  • IC50 Values : The IC50 values ranged from 6.587 to 11.10 µM , indicating effective inhibition of cell growth .

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways. Specifically, it was observed that treatment with this compound led to:

  • Up-regulation of Bax (a pro-apoptotic protein).
  • Down-regulation of Bcl2 (an anti-apoptotic protein).
  • Activation of Caspase 3 , which is crucial for executing apoptosis in cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline scaffold can significantly influence biological activity. The presence of the methyl group at position 6 and the pyridine ring at position 9 appear to enhance both anticancer and antimicrobial activities.

Case Studies

  • Case Study on Colon Cancer : A study conducted on HT-29 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. At a concentration of 8.18 µM , significant cell death was observed alongside morphological changes indicative of apoptosis .
  • Comparative Analysis with Other Quinazolines : In comparative studies with other quinazoline derivatives, this compound exhibited superior activity against PI3K/HDAC targets, suggesting potential for dual-target therapeutic strategies in cancer treatment .

Research Findings Summary Table

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerHT-298.18Apoptosis via Bax/Bcl2 modulation
AnticancerHCT-1166.587 - 11.10Mitochondrial pathway activation
AntimicrobialTBDTBDTBD

Q & A

Q. Validation Parameters :

  • Linearity (R² > 0.99 over 1–1000 ng/mL range).
  • Precision (RSD < 15% for intra-/inter-day assays) .

Q. What comparative studies exist between this compound and its structural analogs?

  • Key Findings :
  • Analog with 6-Cyclopentyl : Higher cytotoxicity (IC₅₀ = 1.2 µM vs. 8.5 µM in cancer cells) but poorer solubility .
  • Pyridinyl vs. Phenyl at Position 9 : Pyridinyl derivatives show 10-fold greater kinase inhibition due to π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.